molecular formula C9H9NO2 B1482824 [5-(Furan-3-yl)furan-2-yl]methanamine CAS No. 1700280-81-4

[5-(Furan-3-yl)furan-2-yl]methanamine

Cat. No. B1482824
CAS RN: 1700280-81-4
M. Wt: 163.17 g/mol
InChI Key: PSTQCNITHOOPGN-UHFFFAOYSA-N
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Description

“[5-(Furan-3-yl)furan-2-yl]methanamine” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of “[5-(Furan-3-yl)furan-2-yl]methanamine” involves several steps. For instance, the introduction of pyridine at the skeleton has improved SIRT2 inhibition, and a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives were further synthesized .


Molecular Structure Analysis

The molecular structure of “[5-(Furan-3-yl)furan-2-yl]methanamine” is represented by the InChI code 1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 . The molecular weight of this compound is 163.18 .


Chemical Reactions Analysis

The chemical reactions involving “[5-(Furan-3-yl)furan-2-yl]methanamine” are complex. For example, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate .


Physical And Chemical Properties Analysis

“[5-(Furan-3-yl)furan-2-yl]methanamine” is a liquid with a molecular weight of 163.18 .

Scientific Research Applications

Synthesis and Biological Activities

  • A study detailed the synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde, which exhibited antimicrobial and anticancer activities against HeLa and MCF7 cell lines. The Pr3+ complex showed notable biological efficacy in both assays (Preethi et al., 2021).

  • Another research focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines using furan-2-yl methanamines, demonstrating their potential as conformationally restricted homophenylalanine analogs (Demir et al., 2004).

  • New palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(furan-2-yl)methanamine, were synthesized and showed strong DNA-binding affinity and selective anticancer activity against various human cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).

Material Science and Chemical Properties

  • A study on amino acid compounds, including derivatives of furan-2-yl methanamine, explored their use as eco-friendly corrosion inhibitors for N80 steel in HCl solution, revealing their potential in material protection (Yadav et al., 2015).

  • The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid was investigated, showcasing the conversion involving furan-2-yl methanol derivatives and highlighting a sustainable approach for FDCA production, a valuable chemical for polymer synthesis (Dijkman et al., 2014).

Novel Chemical Sensors and Imaging Agents

  • Research into a highly selective fluorescent indicator for copper based on BODIPY excitable with visible light, substituted with a furan-2-yl methanamine derivative, demonstrated its application in living cell imaging, indicating its potential as a tool for biological and chemical analyses (Yang et al., 2016).

properties

IUPAC Name

[5-(furan-3-yl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTQCNITHOOPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Furan-3-yl)furan-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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